molecular formula C16H13Cl2NO2 B11299529 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B11299529
M. Wt: 322.2 g/mol
InChI Key: DNMJGVWTXCMAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a dichlorophenyl group and a furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the amine group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)furan
  • 2-({[5-(2,4-dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol

Uniqueness

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is unique due to its specific combination of a dichlorophenyl group and a furan ring. This structure imparts distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H13Cl2NO2/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2

InChI Key

DNMJGVWTXCMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.